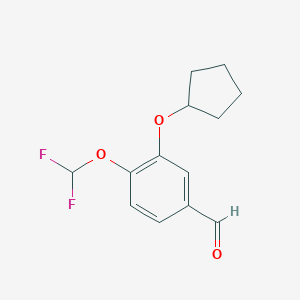

3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde

Description

Propriétés

IUPAC Name |

3-cyclopentyloxy-4-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c14-13(15)18-11-6-5-9(8-16)7-12(11)17-10-3-1-2-4-10/h5-8,10,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHDWLJLONFERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590267 | |

| Record name | 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153587-14-5 | |

| Record name | 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde typically involves the formylation of appropriately substituted benzene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group onto the benzene ring . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzoic acid.

Reduction: 3-(Cyclopentyloxy)-4-(difluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoromethoxy and cyclopentyloxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde

- CAS No.: 153587-14-5

- Molecular Formula : C₁₃H₁₄F₂O₃

- Molecular Weight : 256.25 g/mol

- Key Properties: LogP = 3.42, PSA = 35.53 Ų, Boiling Point: Not explicitly reported (estimated >250°C due to aromatic and bulky substituents) .

It serves as a critical intermediate in pharmaceutical development, particularly for designing kinase inhibitors and anti-inflammatory agents. Its difluoromethoxy group enhances metabolic stability by providing electron-withdrawing effects, while the cyclopentyloxy group contributes to lipophilicity and target binding .

Comparison with Structurally Similar Compounds

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

- Key Properties : LogP ≈ 1.8 (estimated), PSA = 35.53 Ų, Boiling Point = 245–247°C .

- Comparison :

- The methoxy group at position 3 reduces steric bulk compared to the cyclopentyloxy group in the target compound, leading to lower molecular weight and lipophilicity (LogP difference ~1.6).

- This analog exhibits similar electronic properties due to the difluoromethoxy group but is less suited for applications requiring prolonged metabolic stability or membrane penetration .

4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde

- Molecular Formula : C₁₁H₁₀F₂O₃ (estimated)

- Molecular Weight : ~228.19 g/mol

- Key Properties : LogP ≈ 2.9 (estimated), PSA = 35.53 Ų .

- Comparison: The cyclopropylmethoxy group introduces moderate steric hindrance compared to the cyclopentyloxy group. Its lower molecular weight may improve solubility but reduce bioavailability compared to the target compound .

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS 151103-09-2)

4-(Difluoromethoxy)benzaldehyde

- Molecular Formula : C₈H₆F₂O₂

- Molecular Weight : 172.12 g/mol

- Key Properties : Boiling Point = 220–222°C, LogP ≈ 1.5 .

- Comparison :

Data Table: Structural and Functional Comparison

Key Research Findings

Electronic Effects : The difluoromethoxy group consistently enhances stability across analogs via electron-withdrawing effects, but the cyclopentyloxy group in the target compound provides superior lipophilicity for drug-target binding .

Metabolic Stability : Bulky substituents (e.g., cyclopentyloxy) reduce oxidative metabolism, making the target compound more stable in vivo than smaller analogs like 4-(Difluoromethoxy)-3-methoxybenzaldehyde .

Solubility Trade-offs : Simplified analogs (e.g., 4-(Difluoromethoxy)benzaldehyde) exhibit higher aqueous solubility but lack the structural complexity required for advanced pharmaceutical applications .

Activité Biologique

3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde (CAS No. 153587-14-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a benzaldehyde moiety substituted with cyclopentyloxy and difluoromethoxy groups. These modifications are believed to influence its biological activity, including antimicrobial and anti-inflammatory properties.

The molecular formula of this compound is C12H13F2O3, with a molecular weight of approximately 242.22 g/mol. The presence of the aldehyde functional group allows for nucleophilic addition reactions, while the difluoromethoxy group enhances metabolic stability and lipophilicity, potentially affecting the compound's distribution within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. Additionally, the difluoromethoxy and cyclopentyloxy groups may enhance the compound's ability to penetrate cell membranes, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit phosphodiesterase (PDE) activity, particularly PDE4D isoforms, which are implicated in inflammatory responses. The inhibition of PDE4D can lead to increased levels of cyclic AMP (cAMP), a secondary messenger involved in anti-inflammatory signaling pathways .

Case Studies

- PDE Inhibition : A study demonstrated that derivatives of this compound showed improved potency against PDE4D isoforms compared to parent compounds. For instance, one derivative exhibited an IC50 value of 2.43 μM towards PDE4D3, indicating enhanced inhibitory activity .

- Toxicological Screening : Toxicological assessments revealed that GEBR-32a, a derivative of this compound, did not exhibit cytotoxic or genotoxic effects even at high concentrations (100 μM), suggesting a favorable safety profile for further development .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | IC50 (μM) | Biological Activity |

|---|---|---|---|

| GEBR-32a | Contains difluoromethoxy group | 2.43 | Strong PDE4D inhibitor |

| 3-(Cyclopentyloxy)benzaldehyde | Lacks difluoromethoxy group | Not reported | Limited activity |

| 4-(Difluoromethoxy)benzaldehyde | Lacks cyclopentyloxy group | Not reported | Moderate activity |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of 3-Cyclopentyloxy-4-difluoromethoxy-benzaldehyde?

- Methodological Answer : The compound is identified by CAS RN 153587-14-5, molecular formula C₁₃H₁₄F₂O₃ , and molecular weight 256.25 g/mol . Key structural features include a benzaldehyde core substituted with a cyclopentyloxy group at position 3 and a difluoromethoxy group at position 3. These substituents influence electronic and steric properties, impacting reactivity in synthesis. Characterization typically involves ¹H/¹³C NMR for substituent confirmation and HPLC (>97% purity validation) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A general approach involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-hydroxy-3-difluoromethoxy-benzaldehyde with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopentyloxy group.

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Critical Parameters : Monitor reaction progress using TLC and optimize temperature (e.g., 80–100°C) to avoid side reactions like over-alkylation .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : ¹H/¹³C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm; cyclopentyl protons at δ 1.5–2.1 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 257.09) .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy and cyclopentyloxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The difluoromethoxy group (-OCF₂H) is electron-withdrawing due to fluorine’s electronegativity, polarizing the aromatic ring and activating positions for electrophilic substitution. The cyclopentyloxy group (-O-C₅H₉) provides steric bulk, potentially hindering reactivity at the ortho position. Computational studies (e.g., DFT calculations) can map electron density distributions, while experimental kinetic assays compare reaction rates with analogs like 4-methoxy derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. To address:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., IC₅₀ determination in triplicate).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

- Structural Analog Comparison : Test analogs (e.g., 3-ethoxy-4-difluoromethoxy variants) to isolate substituent effects .

Q. How can X-ray crystallography with SHELX software elucidate the solid-state conformation of this compound?

- Methodological Answer : Crystallize the compound via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Key steps:

- Structure Solution : Direct methods (SHELXS) for phase determination.

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.

- Validation : Check R-factor (<5%) and residual electron density maps. This reveals steric interactions between the cyclopentyl and difluoromethoxy groups .

Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution in this compound?

- Methodological Answer :

- Fukui Function Analysis : Calculate using DFT (e.g., B3LYP/6-311+G(d,p)) to identify nucleophilic centers. The aldehyde group directs electrophiles to the para position, while substituents modulate accessibility.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites.

- Experimental Validation : Nitration or halogenation reactions followed by NMR/LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.